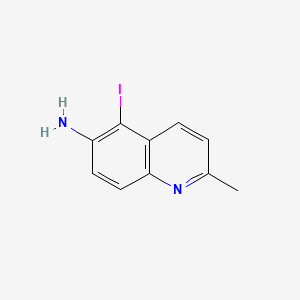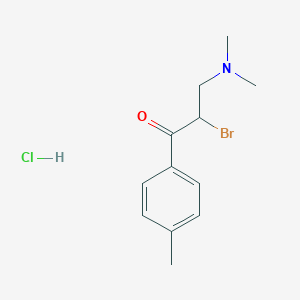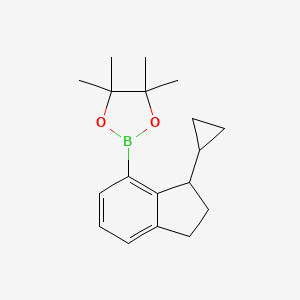![molecular formula C20H30N2O4 B13921634 Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate is a complex organic compound with the molecular formula C20H30N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using the Boc group. This is followed by the introduction of the phenylethylamine moiety through nucleophilic substitution. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of fine chemicals and as a building block for various materials.
Wirkmechanismus
The mechanism of action of Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine, allowing selective reactions at other sites. The phenylethylamine moiety can interact with biological receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Boc-4-anilinopiperidine: Used as an intermediate in the synthesis of fentanyl and related compounds.
tert-Butyl ®-piperidin-3-ylcarbamate: Another Boc-protected piperidine derivative used in organic synthesis.
Uniqueness
Methyl 1-Boc-4-[[®-1-phenylethyl]amino]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which allows for versatile applications in various fields. Its structure provides a balance between stability and reactivity, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C20H30N2O4 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-methyl 4-[[(1R)-1-phenylethyl]amino]piperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-14(15-9-7-6-8-10-15)21-17-11-12-22(13-16(17)18(23)25-5)19(24)26-20(2,3)4/h6-10,14,16-17,21H,11-13H2,1-5H3/t14-,16?,17?/m1/s1 |
InChI-Schlüssel |
IKGOFYNRXGSYMA-ODIFPOPNSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC2CCN(CC2C(=O)OC)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



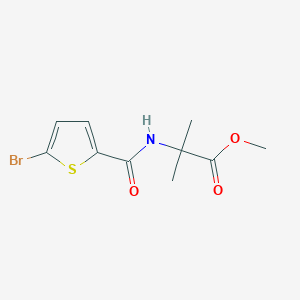
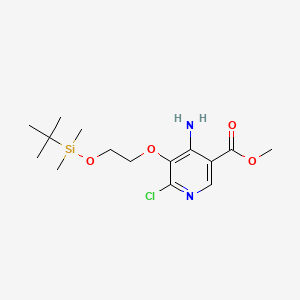

![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
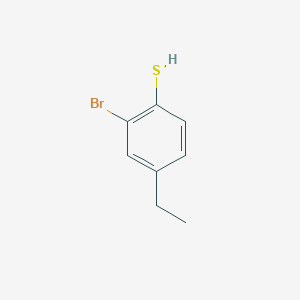
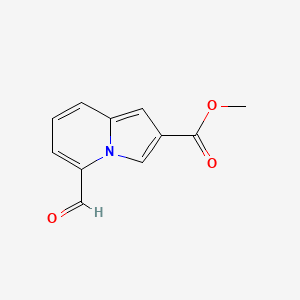

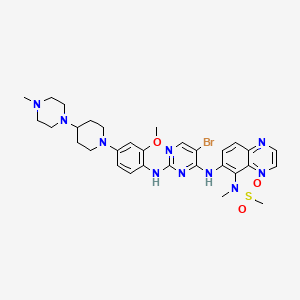

![tert-Butyl 7-(2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13921608.png)
